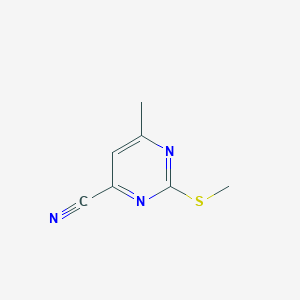
6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile” is a chemical compound with the molecular formula C7H7N3S . It has a molecular weight of 165.22 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been a subject of research . One of the methods for the synthesis of fused pyrimidines, in particular, of pyrimidines containing reactive vicinally located functional groups, is hetero-annulation reactions . Reactions involving o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are convenient synthons for obtaining fused pyrimidines, represent a separate group .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7N3S/c1-5-3-6(4-8)10-7(9-5)11-2/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.It has a molar refractivity of 38.5±0.5 cm3, a polar surface area of 84 Å2, and a polarizability of 15.3±0.5 10-24 cm3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile is utilized in various chemical synthesis processes, highlighting its versatility in organic chemistry. The compound serves as a precursor for the synthesis of diverse heterocyclic compounds. For instance, the synthesis and reactions involving this compound lead to the formation of thieno[2,3-d]pyrimidines and amino-substituted pyrimidines, demonstrating its applicability in generating compounds with potential pharmaceutical significance (D. Briel, T. Franz, B. Dobner, 2002).
Spectroscopic and Molecular Analysis
The compound has been the subject of spectroscopic and molecular analysis, including vibrational spectral analysis using FT-IR and FT-Raman techniques. These studies are essential for understanding the molecular structure, stability, and potential electronic and optical properties of the molecule. Such analyses contribute to the development of new materials and chemotherapeutic agents, showcasing the compound's role in advancing scientific understanding and technological innovation (N. Z. Alzoman et al., 2015).
Structural Characterization
Structural characterization of derivatives of this compound has provided insights into their potential as dihydrofolate reductase inhibitors, emphasizing the role of these compounds in the development of new therapeutic agents. X-ray diffraction analysis and molecular docking simulations are instrumental in assessing the inhibitory potential against specific enzymes, which is crucial for drug discovery and development processes (L. H. Al-Wahaibi et al., 2021).
Molecular Docking Studies
The compound and its derivatives have been explored through molecular docking studies to identify potential inhibitory activities against various biological targets. These studies are foundational in the early stages of drug design, enabling researchers to predict the interaction between the compound and target proteins or enzymes. This approach has identified potential chemotherapeutic applications, highlighting the compound's significance in the search for new treatments (Nadia G. Haress et al., 2015).
Eigenschaften
IUPAC Name |
6-methyl-2-methylsulfanylpyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-5-3-6(4-8)10-7(9-5)11-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYXVIQAYWNBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2669547.png)

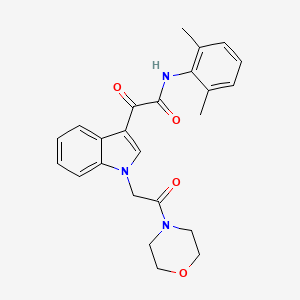
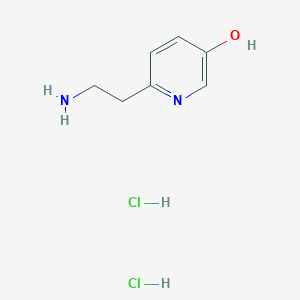
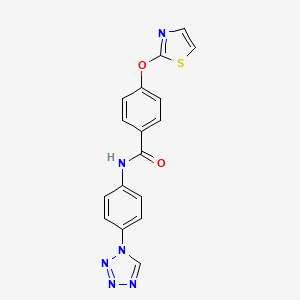
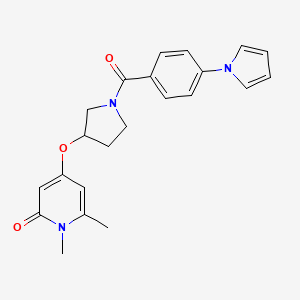
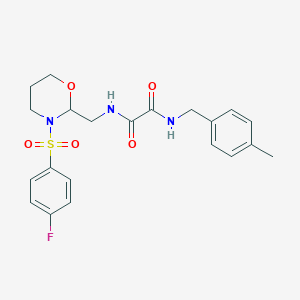
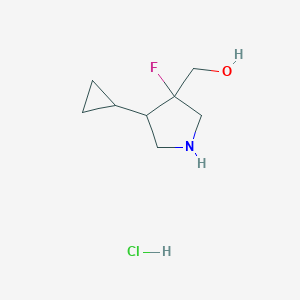

![2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2669563.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2669565.png)
![4-(2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)benzamide](/img/structure/B2669567.png)

